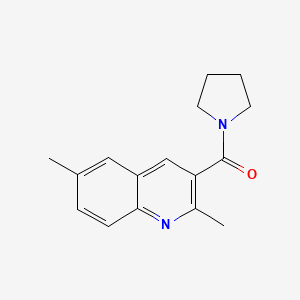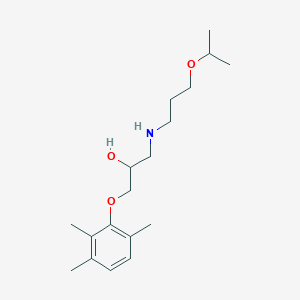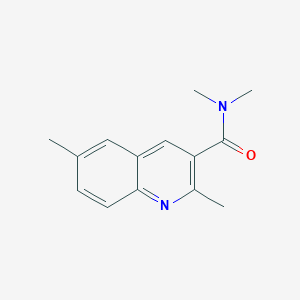
N,N,2,6-tetramethylquinoline-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,2,6-tetramethylquinoline-3-carboxamide, commonly known as TMQ or Antioxidant TMQ, is an organic compound that belongs to the class of quinolines. It is a potent antioxidant and is widely used in various industries, including rubber, food, and cosmetics.
Mechanism of Action
TMQ acts as an antioxidant by scavenging free radicals and reactive oxygen species, which are known to cause oxidative damage to cells and tissues. TMQ also inhibits lipid peroxidation, which is a process that leads to the formation of toxic compounds in the body. Additionally, TMQ has been shown to enhance the activity of endogenous antioxidants, such as glutathione, which further contributes to its antioxidant properties.
Biochemical and Physiological Effects:
TMQ has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-apoptotic, and anti-carcinogenic effects. TMQ has also been shown to improve glucose metabolism and insulin sensitivity, making it a potential therapeutic agent for diabetes. Additionally, TMQ has been shown to protect against neurodegenerative diseases by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
TMQ has several advantages for lab experiments, including its stability, low toxicity, and easy availability. However, TMQ also has some limitations, including its poor solubility in water, which can make it difficult to use in aqueous solutions. Additionally, TMQ can interfere with some assays that rely on the measurement of reactive oxygen species, which can lead to false results.
Future Directions
There are several future directions for the study of TMQ. One area of research is the development of new synthesis methods to improve the yield and purity of TMQ. Another area of research is the exploration of the potential therapeutic applications of TMQ, particularly in the treatment of diabetes, cancer, and neurodegenerative diseases. Additionally, further studies are needed to elucidate the mechanism of action of TMQ and to identify new targets for its antioxidant properties.
Synthesis Methods
TMQ can be synthesized through a condensation reaction between 2,6-dimethylphenol and aniline in the presence of a catalyst. The reaction yields TMQ in high purity and yields. The synthesis process is simple and cost-effective, making TMQ a commercially viable compound.
Scientific Research Applications
TMQ has been extensively studied for its antioxidant properties. It is commonly used as an antioxidant in the rubber industry to prevent the oxidation of rubber products. TMQ is also used as a food preservative to prevent the oxidation of fats and oils. In addition, TMQ has been studied for its potential therapeutic properties, including its ability to protect against oxidative stress-induced damage in various diseases, such as diabetes, cancer, and neurodegenerative diseases.
Properties
IUPAC Name |
N,N,2,6-tetramethylquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O/c1-9-5-6-13-11(7-9)8-12(10(2)15-13)14(17)16(3)4/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQXSZWKZGMVOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone](/img/structure/B7504575.png)
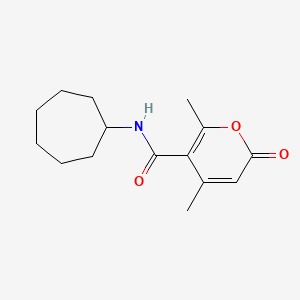
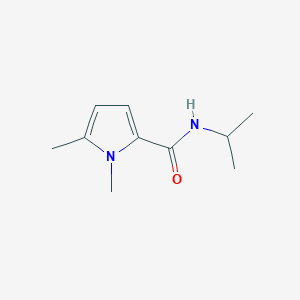
![N-(3-acetylphenyl)-2-[1-(3-methylphenyl)tetrazol-5-yl]sulfanyl-2-phenylacetamide](/img/structure/B7504602.png)
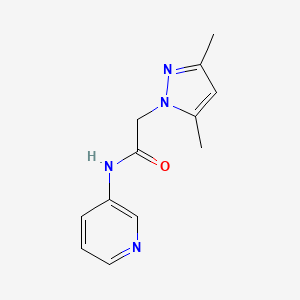
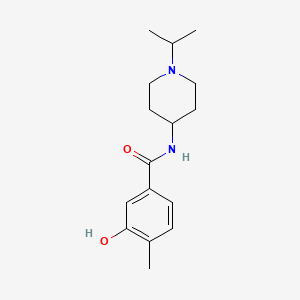


![N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-2-naphthalen-2-yloxyacetamide](/img/structure/B7504632.png)
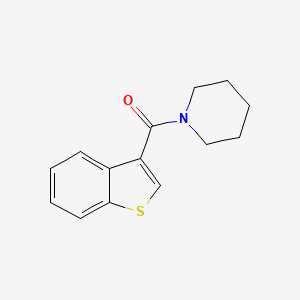
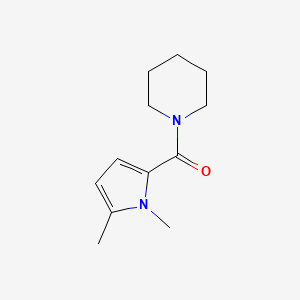
![5-Methyl-3-[(3-methylquinoxalin-2-yl)methyl]-5-(4-nitrophenyl)imidazolidine-2,4-dione](/img/structure/B7504645.png)
